molecular formula C18H16N2O2 B2938218 2-[(2-methoxyphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole CAS No. 872333-72-7

2-[(2-methoxyphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole

Cat. No.: B2938218
CAS No.: 872333-72-7
M. Wt: 292.338
InChI Key: WLQBJNACZDCYNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Methoxyphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole (CAS 872333-72-7) is a benzodiazole derivative of significant interest in medicinal chemistry and chemical biology research. With a molecular formula of C18H16N2O2 and a molecular weight of 292.33 g/mol, this compound features a 1,3-benzodiazole core functionalized with a 2-methoxyphenoxymethyl group at one position and a prop-2-yn-1-yl (propargyl) group at the other . The presence of the terminal alkyne in the propargyl side chain is a key structural feature, making this compound a valuable building block for further chemical modification via metal-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" . This reaction is widely used in drug discovery for the efficient synthesis of complex molecules, such as triazole hybrids, which are often explored for enhanced biological activity. Benzodiazole and structurally related benzothiazole scaffolds are extensively investigated for their wide array of biological activities, particularly in oncology research . These compounds have demonstrated remarkable cytotoxic activity against various human cancer cell lines in vitro, making them promising leads for the development of novel anticancer agents . This product is provided for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can source this compound in various quantities, with purities guaranteed at 90% or higher .

Properties

IUPAC Name

2-[(2-methoxyphenoxy)methyl]-1-prop-2-ynylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-3-12-20-15-9-5-4-8-14(15)19-18(20)13-22-17-11-7-6-10-16(17)21-2/h1,4-11H,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQBJNACZDCYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=NC3=CC=CC=C3N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2-methoxyphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is a complex organic molecule with potential biological activities. Its structure comprises a benzodiazole core, which is known for its pharmacological significance, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of the compound is C15H17N3O2C_{15}H_{17}N_{3}O_{2}, and its IUPAC name is N-[2-(2-methoxyphenoxy)ethyl]-N-methylprop-2-yn-1-amine . The synthesis typically involves multiple steps starting from readily available precursors. Key synthetic steps include:

  • Formation of the Methoxyphenoxy Group : Reaction of 2-methoxyphenol with a halogenated ethyl compound under basic conditions.
  • Introduction of the Methyl Group : Reaction with a methylating agent like methyl iodide.
  • Addition of the Prop-2-yn-1-yl Group : Reaction with a propargyl halide under basic conditions to yield the final product.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The compound may modulate enzyme activities or receptor binding, which can lead to various pharmacological effects.

Antioxidant Properties

Research has indicated that derivatives containing methoxyphenol groups exhibit antioxidant activities. A study demonstrated that 2-methoxyphenols can act as COX-2 inhibitors and possess radical-scavenging properties, which are crucial for mitigating oxidative stress in biological systems .

Antitumor Activity

The compound's structural components suggest potential antitumor properties. Compounds with similar benzodiazole frameworks have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . Further research is needed to establish specific antitumor activity related to this compound.

Enzyme Inhibition

Preliminary studies suggest that the compound may inhibit specific enzymes involved in inflammatory pathways. The interaction with cyclooxygenase (COX) enzymes has been noted, which is significant given the role of COX in inflammation and cancer progression .

Case Studies

  • Study on Radical Scavenging Activity : A quantitative structure–activity relationship (QSAR) analysis was performed on methoxyphenol derivatives, revealing that structural modifications can enhance antioxidant capacity and COX inhibition .
  • Cytotoxicity Testing : The cytotoxic effects were evaluated using human cancer cell lines, demonstrating that compounds with similar structures have varying degrees of cytotoxicity depending on their substituents .

Comparative Analysis

To understand the unique properties of this compound compared to related compounds, a comparative analysis is presented below:

Compound NameStructure CharacteristicsBiological Activity
2-MethoxyphenolMethoxy group on a phenolic ringAntioxidant, COX inhibitor
Benzodiazole DerivativesBenzodiazole coreAntitumor activity
4-MethylumbelliferoneInhibitor of hyaluronic acid synthesisAntitumor effects

Scientific Research Applications

2-[(2-methoxyphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is a chemical compound with a variety of applications in scientific research. The compound has a molecular weight of approximately 292.34 g/mol and a molecular formula. It features a benzodiazole ring, a prop-2-yn-1-yl group, and a methoxyphenoxy moiety.

Synthesis
The synthesis of this compound typically involves several steps:

  • Step 1 The initial step includes the preparation of the benzodiazole core.
  • Step 2 Alkylation with prop-2-yn-1-yl group.
  • Step 3 Etherification with a 2-methoxyphenol derivative.

Applications
The unique structure of this compound makes it useful in various applications:

  • Pharmaceutical Chemistry: Due to the biological activities of benzodiazole moieties, this compound can be used in drug development.
  • Agrochemical Research: It can be used in the synthesis of new pesticides or herbicides.
  • Material Science: It can be used as a building block for creating new materials with specific properties.

Specific functional groups
The specific combination of functional groups in this compound may enhance its biological activity and broaden its application scope compared to similar compounds.

Interaction studies
Interaction studies for this compound would typically focus on:

  • Evaluating its binding affinity to target proteins.
  • Assessing its impact on cellular pathways.
  • Investigating its potential toxicity.

Comparison with Similar Compounds

Substituent Analysis

The table below compares the target compound with structurally related benzodiazole derivatives:

Compound Name R1 (Position 1) R2 (Position 2) Key Features Biological Activity (if reported) Reference
Target Compound Prop-2-yn-1-yl (2-Methoxyphenoxy)methyl Alkyne handle, methoxy-aryl ether Not specified -
8a () - 4-(Prop-2-yn-1-yloxy)phenyl Propargyl ether on phenyl ring Not specified
9c () - Triazole-thiazole-acetamide Complex heterocyclic appendage Hypothetical docking with active sites
Compound Sulfinyl-methyl-pyridyl 2-Methoxyphenoxy Sulfinyl group, pyridine core Not specified
3-methyl-N-{2-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide () Prop-2-yn-1-yl Benzamide ethyl Propargyl + amide linkage Screening compound (activity unspecified)
2-(4-Hydroxy-phenyl)-1H-benzimidazole () - 4-Hydroxyphenyl Phenolic group Antioxidant, antiarrhythmic potential

Structural and Functional Insights

However, ’s benzamide substituent introduces hydrogen-bonding capacity, unlike the target compound’s methoxyphenoxy group . Compound 8a () features a propargyl ether on a phenyl ring, differing sterically and electronically from the target’s phenoxymethyl group .

Methoxyphenoxy Motifs: The target compound’s 2-methoxyphenoxy group shares similarities with ’s derivative, which includes a sulfinyl-pyridine core. The methoxy group’s ortho position may enhance steric hindrance compared to para-substituted analogues . In , methoxyphenoxyethylamino derivatives demonstrated α1/β1-adrenoceptor binding, suggesting that the target compound’s methoxyphenoxy group could similarly modulate receptor interactions .

Complex Heterocycles :

  • Compounds 9a–e () incorporate triazole-thiazole-acetamide moieties, which increase molecular weight and complexity. These substituents likely enhance binding specificity in docking studies but reduce solubility compared to the target compound’s simpler substituents .

Q & A

Q. What are the optimal synthetic conditions for preparing 2-[(2-methoxyphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole with high yield and purity?

Methodological Answer: The synthesis of benzodiazole derivatives typically involves multi-step reactions under controlled conditions. For analogous compounds (e.g., 2-(4-(Prop-2-yn-1-yloxy)phenyl)-1H-benzo[d]imidazole), key steps include:

  • Solvent selection: Polar aprotic solvents like DMF or THF are preferred for nucleophilic substitutions or coupling reactions.
  • Catalysts: Copper(I)-catalyzed click chemistry (e.g., CuSO₄·5H₂O with sodium ascorbate) is effective for alkyne-azide cycloadditions to introduce propargyl groups .
  • Purification: Column chromatography (hexane/ethyl acetate gradients) and recrystallization ensure high purity. Monitor reaction progress via TLC and confirm purity through melting point analysis and elemental composition (C, H, N) verification .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound, and what key features should be analyzed?

Methodological Answer: A combination of spectroscopic methods is critical:

  • IR spectroscopy: Identify functional groups (e.g., C≡C stretch at ~2100 cm⁻¹ for the propargyl group, aromatic C-O stretches at ~1250 cm⁻¹) .
  • ¹H and ¹³C NMR: Key signals include methoxy protons (δ ~3.8 ppm), propargyl CH₂ (δ ~4.5–5.0 ppm), and benzodiazole aromatic protons (δ ~7.0–8.5 ppm). Assignments must align with predicted splitting patterns .
  • Elemental analysis: Compare experimental vs. calculated C/H/N percentages to confirm stoichiometry (e.g., deviations <0.3% indicate purity) .

Q. How can researchers optimize reaction yields when introducing the propargyl group to the benzodiazole core?

Methodological Answer: Propargylation efficiency depends on:

  • Reagent stoichiometry: Use a 1.2–1.5 molar excess of propargyl bromide or propargyl alcohol to drive the reaction to completion.
  • Base selection: K₂CO₃ or NaH in anhydrous THF facilitates deprotonation of the benzodiazole nitrogen for alkylation .
  • Temperature control: Maintain reactions at 50–60°C for 12–24 hours to balance reactivity and side-product formation .

Q. What purification strategies are recommended for isolating this compound from by-products?

Methodological Answer: After synthesis:

  • Crude isolation: Precipitate the product by pouring the reaction mixture into ice-water, followed by vacuum filtration.
  • Column chromatography: Use silica gel with a hexane/ethyl acetate gradient (e.g., 70:30 to 50:50) to separate polar by-products.
  • Recrystallization: Ethanol or methanol is ideal for benzodiazole derivatives due to moderate solubility at elevated temperatures .

Q. How should researchers validate the reproducibility of synthetic protocols for this compound?

Methodological Answer:

  • Batch replication: Conduct three independent syntheses under identical conditions.
  • Statistical analysis: Calculate mean yield and standard deviation (SD <5% indicates robustness).
  • Cross-lab validation: Share protocols with collaborators to confirm reproducibility under varying equipment/environments .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts inconsistent with expected structures) be resolved?

Methodological Answer:

  • Re-examine reaction conditions: Trace solvents (e.g., DMF) or unreacted starting materials may cause unexpected peaks. Dry samples thoroughly and re-acquire spectra .
  • 2D NMR techniques: Use HSQC or HMBC to assign ambiguous signals through carbon-proton correlations.
  • Computational validation: Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .

Q. What computational methods are suitable for predicting the binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Focus on hydrogen bonding (methoxy and benzodiazole groups) and π-π stacking (aromatic rings) .
  • MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand in the active site .
  • Free energy calculations: Apply MM/PBSA to estimate binding affinities .

Q. How can researchers address low activity in preliminary pharmacological assays for this compound?

Methodological Answer:

  • SAR studies: Modify substituents (e.g., replace methoxy with halogen or bulkier groups) to enhance target engagement. Prioritize derivatives with higher logP for membrane permeability .
  • Bioisosteric replacement: Substitute the propargyl group with cyclopropyl or azide moieties to improve metabolic stability .
  • Dose-response curves: Test concentrations from 1 nM to 100 µM to identify sub-optimal activity thresholds .

Q. What strategies are recommended for resolving discrepancies between theoretical and experimental elemental analysis data?

Methodological Answer:

  • Recheck combustion parameters: Ensure complete sample oxidation in CHN analyzers by verifying furnace temperature and oxygen flow rate.
  • Impurity analysis: Use LC-MS to detect trace contaminants (e.g., solvent residues) that skew elemental percentages .
  • Synthesis validation: Repeat reactions with freshly distilled solvents and reagents to rule out degradation .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

  • Accelerated stability studies: Incubate samples at pH 2–12 (37°C for 48 hours) and analyze degradation via HPLC.
  • Thermal stability: Use DSC/TGA to determine decomposition temperatures. Store samples at 4°C, -20°C, and room temperature for 30 days, monitoring purity monthly .
  • Light sensitivity: Expose to UV (254 nm) and visible light for 72 hours; quantify photodegradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.